Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound classified under thiophene derivatives. Its molecular formula is , with a molecular weight of 253.36 g/mol. This compound is noted for its potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology due to its structural characteristics and biological activity .
As a member of the thiophene derivative class, Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits unique properties that make it valuable for synthetic organic chemistry and biological studies.
The synthesis of Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions starting from simpler precursors. One common method includes the formation of an amide from 2-amino 4,5,6,7-tetrahydro-benzothiophene derivatives with carboxylic acids .
The molecular structure of Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a tetrahydro-benzothiophene ring system with an amino group and a carboxylate ester. The structural representation can be depicted using various notations:
InChI=1S/C13H19NO2S/c1-7(2)16-13(15)11-9-5-4-8(3)6-10(9)17-12(11)14/h7-8H,4-6,14H2,1-3H3
This representation highlights the connectivity of atoms within the molecule.
The compound's canonical SMILES notation is CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)N
, which provides a simplified way to describe its structure in computational chemistry applications.
Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions typical of amines and esters. These include:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while maintaining selectivity towards desired products.
The mechanism of action for Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is primarily associated with its ability to interact with biological targets such as receptors or enzymes.
Experimental data from in vitro studies indicate that derivatives of this compound can stabilize ligand-protein complexes effectively over time .
Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically exhibits:
Relevant data regarding these properties can be found in chemical databases such as PubChem .
Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2